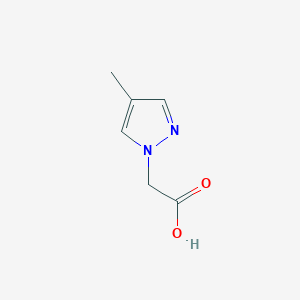
2-(4-methyl-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The molecular formula of this compound is C6H8N2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methyl-1H-pyrazol-1-yl)acetic acid” are not fully detailed in the sources I found. It is known to be a solid , and its molecular weight is 140.14 .
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a pyrazole core, similar to “2-(4-methyl-1H-pyrazol-1-yl)acetic acid”, have been studied for their potential anticancer properties. For instance, pyrazole derivatives have shown growth inhibition in prostate cancer cells, suggesting that our compound of interest may also possess anticancer activity through similar mechanisms .
Antileishmanial and Antimalarial Activity
Pyrazole-bearing compounds are recognized for their antileishmanial and antimalarial activities. A study on hydrazine-coupled pyrazoles, which share structural similarities with “2-(4-methyl-1H-pyrazol-1-yl)acetic acid”, demonstrated potent in vitro activity against these parasites . This implies that our compound could potentially be applied in the treatment or prevention of leishmaniasis and malaria.
Drug Design and Synthesis
The pyrazole moiety is a common feature in drug design due to its pharmacological significance. The synthesis of related compounds, such as triazole derivatives, has been reported to be highly selective and environmentally benign . This suggests that “2-(4-methyl-1H-pyrazol-1-yl)acetic acid” could be valuable in the development of new drugs with improved efficacy and reduced environmental impact.
Tuberculosis Treatment
Imidazole-containing compounds with a pyrazole unit have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Given the structural similarity, “2-(4-methyl-1H-pyrazol-1-yl)acetic acid” might also be explored for its therapeutic potential against tuberculosis.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
Molecular simulation studies of related compounds suggest that they may bind to the active sites of target proteins, resulting in changes to their function . The specific interactions between 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects
Result of Action
Related compounds have shown various biological activities, such as antifungal and antibacterial effects
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDOROFFCNCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424497 |
Source


|
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
956364-44-6 |
Source


|
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














